(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE
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Overview
Description
(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyphenyl group, and a chlorophenylmethyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxy and methoxyphenyl intermediates, followed by their coupling with the chlorophenylmethyl piperazine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluorobenzoate
- 4-(Trifluoromethyl)benzoic acid
- Ethyl 4-fluorobenzoate
Uniqueness
(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-N-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-methoxy-4-phenylmethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O2/c1-31-26-17-23(9-12-25(26)32-20-22-5-3-2-4-6-22)18-28-30-15-13-29(14-16-30)19-21-7-10-24(27)11-8-21/h2-12,17-18H,13-16,19-20H2,1H3/b28-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNJZIFDIAEVQS-MTDXEUNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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